Methyl 1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate is a synthetically derived molecule belonging to the piperidinylisoxazole system. It is a key structural element in the development of LY2562175, a potent FXR agonist that has demonstrated significant lipid-lowering effects in preclinical studies. []
Methyl 1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate acts as a part of the LY2562175 molecule. LY2562175 functions as a potent and selective FXR agonist. [] Upon binding to FXR, LY2562175 induces a conformational change in the receptor, leading to its activation. This activation triggers downstream signaling pathways that ultimately regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis.
Methyl 1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate is a key building block in the synthesis of LY2562175, a promising FXR agonist for the treatment of dyslipidemia. [] Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. FXR agonists like LY2562175 hold potential for therapeutic intervention by:* Lowering LDL cholesterol and triglyceride levels.* Raising HDL cholesterol levels.* Reducing inflammation associated with dyslipidemia.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3